molecular formula C8H12S4 B102255 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane CAS No. 17749-63-2

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane

Cat. No. B102255
CAS RN: 17749-63-2
M. Wt: 236.5 g/mol
InChI Key: OLIBXUSGVVLUCZ-UHFFFAOYSA-N
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Description

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane (Me4TAA) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. Me4TAA is a member of the adamantane family of compounds and is a cyclic sulfur-containing molecule with four thia groups attached to the four carbons of the adamantane ring.

Mechanism Of Action

The mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can act as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can also undergo oxidation to form disulfides, which can further react to form polysulfides. These polysulfides can act as reducing agents and have potential applications in the fields of catalysis and energy storage.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is relatively non-toxic and has low acute toxicity. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been shown to have low potential for skin irritation and sensitization.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its high purity and yield during synthesis. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane research. One of the most significant areas of research is the synthesis of metal sulfides using 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. The use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane in the synthesis of sulfur-containing polymers also has potential applications in the fields of optoelectronics and energy storage. Additionally, the potential use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane as a reducing agent in catalysis and energy storage is an area of active research. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.
Conclusion:
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is a sulfur-containing organic compound with potential applications in various fields of scientific research. Its high purity and yield during synthesis, along with its relatively non-toxic nature, make it an attractive compound for use in laboratory experiments. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.

Synthesis Methods

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can be synthesized using various methods, including the reaction of 2,4-dimethyl-1,3-dithiolane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. Another synthesis method involves the reaction of 2,4-dimethyl-1,3-dithiane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. These methods yield 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane with high purity and yield.

Scientific Research Applications

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its use as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been used to synthesize various metal sulfides, including copper sulfide, cadmium sulfide, and lead sulfide. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been used in the synthesis of sulfur-containing polymers, which have potential applications in the fields of optoelectronics and energy storage.

properties

CAS RN

17749-63-2

Product Name

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane

Molecular Formula

C8H12S4

Molecular Weight

236.5 g/mol

IUPAC Name

9,9-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C8H12S4/c1-8(2)6-9-4-3-5(11-6)12-7(8)10-4/h4-7H,3H2,1-2H3

InChI Key

OLIBXUSGVVLUCZ-UHFFFAOYSA-N

SMILES

CC1(C2SC3CC(S2)SC1S3)C

Canonical SMILES

CC1(C2SC3CC(S2)SC1S3)C

synonyms

9,9-Dimethyl-2,4,6,8-tetrathiaadamantane

Origin of Product

United States

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